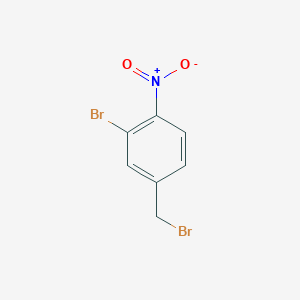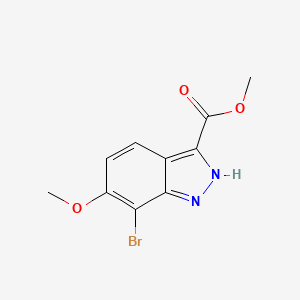
4-(1-Bromoethyl)-2-chloro-1-fluorobenzene
Übersicht
Beschreibung
The compound “4-(1-Bromoethyl)-2-chloro-1-fluorobenzene” is likely a halogenated aromatic compound, similar to “4-(1-Bromoethyl)benzoic acid” which acts as a reagent to prepare 4-(1-bromo-ethyl)-benzoic acid ethyl ester .
Molecular Structure Analysis
The molecular structure of “4-(1-Bromoethyl)-2-chloro-1-fluorobenzene” would likely be similar to that of “4-(1-Bromoethyl)benzoic acid”, which has a molecular weight of 229.075 g/mol .Wissenschaftliche Forschungsanwendungen
Electrochemical Fluorination Studies :
- Hirohide Horio et al. (1996) investigated the electrochemical fluorination of halobenzenes, including compounds related to 4-(1-Bromoethyl)-2-chloro-1-fluorobenzene, to understand the formation mechanism of different fluorinated compounds. This study is significant in the context of aromatic compound fluorination processes (Horio et al., 1996).
Fluorination with Xenon Difluoride :
- A. E. Fedorov et al. (2015) conducted research on the fluorination of aromatic compounds, including derivatives similar to 4-(1-Bromoethyl)-2-chloro-1-fluorobenzene, using xenon difluoride in the presence of boron trifluoride etherate. This study provides insights into the fluorination patterns and yields of various substituted benzenes (Fedorov et al., 2015).
Synthesis for Radiochemical Applications :
- J. Ermert et al. (2004) compared methods for synthesizing 1-bromo-4-[18F]fluorobenzene, a compound related to 4-(1-Bromoethyl)-2-chloro-1-fluorobenzene, for use in radiochemical studies. This synthesis is crucial for 18F-arylation reactions in medical imaging applications (Ermert et al., 2004).
Chemoselectivity in Cobalt-Catalyzed Reactions :
- V. Boyarskiy et al. (2010) explored the cobalt-catalyzed carbonylation of polysubstituted halobenzenes, relevant to the study of 4-(1-Bromoethyl)-2-chloro-1-fluorobenzene, emphasizing the chemo- and regio-selectivity of these reactions. Their findings contribute to the understanding of fluorine's role in these complex chemical processes (Boyarskiy et al., 2010).
Photoreactions and Insertion into Carbon-Halogen Bonds :
- D. Bryce-smith et al. (1980) studied the photoreactions of halogenobenzenes with cyclopentene, which provides insight into reactions involving compounds like 4-(1-Bromoethyl)-2-chloro-1-fluorobenzene. These reactions led to products derived from insertion into carbon-halogen bonds (Bryce-smith et al., 1980).
Vibrational Spectra Studies :
- Research by J.H.S. Green et al. (1971) on the vibrational spectra of various benzene derivatives, including trisubstituted compounds similar to 4-(1-Bromoethyl)-2-chloro-1-fluorobenzene, helps in understanding the molecular properties and behavior of such compounds (Green et al., 1971).
Eigenschaften
IUPAC Name |
4-(1-bromoethyl)-2-chloro-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF/c1-5(9)6-2-3-8(11)7(10)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTSLXBGPLIJBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372879.png)
![8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372880.png)
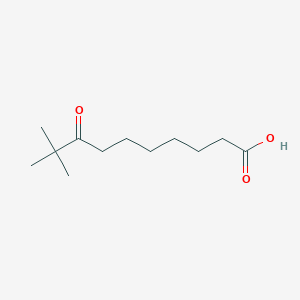
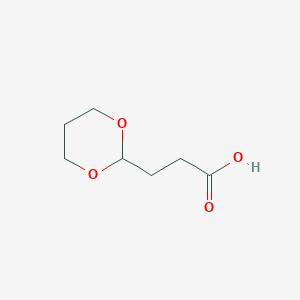


![4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1372889.png)


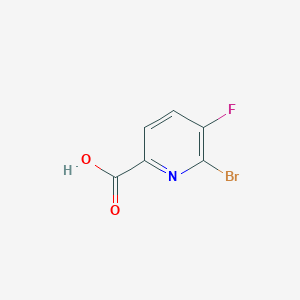

![tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1372896.png)
